molecular formula C15H14BrNO2 B2424110 N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-methylaniline CAS No. 329058-81-3

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-methylaniline

Cat. No.: B2424110
CAS No.: 329058-81-3
M. Wt: 320.186
InChI Key: JMCQMZXBTAQHAD-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-methylaniline is an organic compound that features a benzodioxole ring, a bromine atom, and a methylaniline group

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-10-6-12(3-4-13(10)16)17-8-11-2-5-14-15(7-11)19-9-18-14/h2-7,17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCQMZXBTAQHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=CC3=C(C=C2)OCO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Piperonal with 4-Bromo-3-methylaniline

Reductive amination represents the most direct approach, involving the condensation of 1,3-benzodioxole-5-carbaldehyde (piperonal) with 4-bromo-3-methylaniline (CAS 6933-10-4) followed by reduction of the intermediate imine.

Reaction Mechanism and Optimization

The process begins with the nucleophilic attack of the aniline’s amine group on the aldehyde carbonyl of piperonal, forming an imine (Schiff base). Subsequent reduction using sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C yields the target secondary amine. Key parameters include:

  • Stoichiometry : A 1:1 molar ratio of piperonal to 4-bromo-3-methylaniline minimizes dimerization.
  • Solvent : Methanol or ethanol enhances solubility, while dichloromethane improves reaction rates in biphasic systems.
  • Acid Catalysis : Acetic acid (0.1–1.0 equiv) protonates the imine intermediate, accelerating reduction.

Yield and Limitations

Reported yields range from 65–78%, with purity >95% after silica gel chromatography. Limitations include competing over-reduction of the benzodioxole ring and sensitivity of the bromo substituent to strong acids.

Nucleophilic Substitution of Chloromethyl-1,3-benzodioxole with 4-Bromo-3-methylaniline

This two-step method involves synthesizing chloromethyl-1,3-benzodioxole followed by displacement with 4-bromo-3-methylaniline.

Synthesis of Chloromethyl-1,3-benzodioxole

Piperonyl alcohol reacts with thionyl chloride (SOCl2) in dichloromethane at −10°C to form the chloromethyl derivative. The reaction proceeds via a nucleophilic acyl substitution mechanism, achieving 85–90% conversion.

Alkylation of 4-Bromo-3-methylaniline

The chloromethyl intermediate undergoes SN2 displacement with 4-bromo-3-methylaniline in the presence of potassium carbonate (K2CO3) in acetonitrile at 80°C. Tributylammonium bromide (TBAB) enhances solubility, yielding 70–82% of the target compound.

Comparative Data:
Parameter Reductive Amination Nucleophilic Substitution
Overall Yield 65–78% 60–75%
Reaction Time 12–24 h 8–12 h
Byproducts Imine dimers Dialkylation products

Chan–Lam Coupling of Boronic Esters with 4-Bromo-3-methylaniline

Copper-catalyzed Chan–Lam coupling offers a modern alternative, particularly for late-stage functionalization.

Boronic Ester Synthesis

5-Bromo-1,3-benzodioxole (CAS 2635-13-4) undergoes Miyaura borylation with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2, yielding the corresponding boronic ester.

Coupling Reaction

The boronic ester reacts with 4-bromo-3-methylaniline under Chan–Lam conditions (Cu(OAc)2, pyridine, O2, DCM) to form the C–N bond. This method achieves 55–68% yield but requires rigorous exclusion of moisture.

Directed bromination of the pre-formed amine allows regioselective introduction of the bromo group.

Bromination Conditions

N-(1,3-Benzodioxol-5-ylmethyl)-3-methylaniline undergoes electrophilic substitution using N-bromosuccinimide (NBS) in acetic acid at 40°C. The para position to the methyl group is favored, yielding 60–70% of the target compound.

Selectivity Challenges

Competing ortho-bromination (15–20%) necessitates chromatographic separation, reducing overall efficiency compared to methods using pre-brominated anilines.

Industrial-Scale Considerations and Process Optimization

Cost Analysis

  • Reductive Amination : Low raw material costs but high purification demands.
  • Chan–Lam Coupling : Expensive catalysts offset by fewer steps.

Green Chemistry Metrics

Method PMI (kg/kg) E-Factor
Reductive Amination 18.2 12.7
Nucleophilic Substitution 22.5 15.3

Solvent recovery systems and catalytic hydrogenation (for reductive amination) improve sustainability profiles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the para position of the aniline ring serves as a primary site for nucleophilic substitution. This reaction is facilitated by the electron-withdrawing nature of the adjacent methyl group, which polarizes the C–Br bond.

Common reagents and conditions :

  • SNAr (Nucleophilic Aromatic Substitution) : Requires strong bases (e.g., KOH/EtOH) and elevated temperatures (80–120°C).

  • Cross-coupling precursors : Bromine can act as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling).

Example reaction :

N 1 3 benzodioxol 5 ylmethyl 4 bromo 3 methylaniline+PhB OH 2Pd PPh3 4,Na2CO3N 1 3 benzodioxol 5 ylmethyl 4 phenyl 3 methylaniline\text{N 1 3 benzodioxol 5 ylmethyl 4 bromo 3 methylaniline}+\text{PhB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Na}_2\text{CO}_3}\text{N 1 3 benzodioxol 5 ylmethyl 4 phenyl 3 methylaniline}

Outcome: Substitution of bromine with aryl/alkyl groups via Suzuki coupling expands structural diversity.

Electrophilic Aromatic Substitution

The benzodioxole ring, being electron-rich due to the oxygen atoms, undergoes electrophilic substitution preferentially at the 4- and 6-positions.

Reaction TypeReagents/ConditionsProduct
Nitration HNO₃/H₂SO₄, 0–5°CNitro group addition at C4 or C6
Sulfonation H₂SO₄, SO₃, 50°CSulfonic acid derivative
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃Halo-substituted benzodioxole

Mechanism: The electron-donating dioxole oxygen activates the ring, directing electrophiles to meta/para positions relative to the methylene bridge.

Oxidation Reactions

The methyl group at the meta position on the aniline ring is susceptible to oxidation under controlled conditions:

Oxidation pathways :

  • KMnO₄/H₂SO₄ (acidic) : Converts –CH₃ to –COOH, yielding 4-bromo-3-carboxy-N-(1,3-benzodioxol-5-ylmethyl)aniline.

  • CrO₃/AcOH (mild) : Forms a ketone intermediate, which can further oxidize to the carboxylic acid.

Applications: Introduces polar functional groups for enhanced solubility or bioactivity .

Reductive Transformations

The benzodioxole moiety and bromine participate in reduction reactions:

Key reductions :

  • Bromine dehalogenation : H₂/Pd-C in ethanol removes bromine, yielding N-(1,3-benzodioxol-5-ylmethyl)-3-methylaniline.

  • Nitro group reduction (if present): Sn/HCl or catalytic hydrogenation reduces nitro (–NO₂) to amine (–NH₂).

Selectivity note: Reductive conditions must avoid destabilizing the benzodioxole ring .

Coupling Reactions

The bromine atom enables cross-coupling for constructing complex architectures:

Reaction TypeCatalytic SystemProduct Application
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DMEBiaryl derivatives for drug design
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, t-BuONaN-aryl amines for agrochemicals

Yield optimization: Microwave-assisted synthesis (100–150°C, 10–30 min) improves efficiency .

Functionalization of the Methylene Bridge

The –CH₂– linker between the benzodioxole and aniline can undergo alkylation or acylation under basic conditions:

Example :

N 1 3 benzodioxol 5 ylmethyl 4 bromo 3 methylaniline+CH3COClEt3NN acetyl derivative\text{N 1 3 benzodioxol 5 ylmethyl 4 bromo 3 methylaniline}+\text{CH}_3\text{COCl}\xrightarrow{\text{Et}_3\text{N}}\text{N acetyl derivative}

Utility: Modifies steric and electronic properties for tailored bioactivity .

Stability and Side Reactions

  • Acid sensitivity : Prolonged exposure to strong acids (HCl, H₂SO₄) may cleave the benzodioxole ring.

  • Thermal decomposition : Above 200°C, degradation products include brominated phenols and CO₂.

This compound’s versatility in nucleophilic, electrophilic, and coupling reactions makes it invaluable for synthesizing bioactive molecules and functional materials. Further studies exploring enantioselective transformations and green chemistry approaches are warranted to expand its synthetic utility.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-methylaniline has been investigated for its potential anticancer effects. It exhibits inhibition of specific enzymes and pathways that are crucial in cancer cell proliferation. For instance, it targets the C5a anaphylatoxin chemotactic receptor 1 (C5aR1), acting as a non-peptide inverse agonist. This mechanism may contribute to its efficacy in reducing inflammation and tumor growth in various cancer models .

Pharmacokinetics
The compound is characterized as a small-molecule agent that is orally bioavailable, selective, and potent. Studies have shown that it effectively inhibits C5a-induced neutropenia in animal models, suggesting its potential utility in therapeutic strategies for cancer treatment.

Materials Science

This compound can be utilized in the synthesis of organic semiconductors. Its unique structural features allow it to participate in the formation of advanced materials that are essential for electronic applications. The incorporation of this compound into polymer matrices can enhance the electrical properties of these materials, making them suitable for use in devices such as organic light-emitting diodes (OLEDs) and solar cells .

Biological Studies

The compound is also valuable in biological research, particularly in studies related to enzyme inhibition and receptor binding assays. Its ability to modulate biological pathways makes it a candidate for investigating the mechanisms underlying various diseases, including autoimmune disorders and inflammatory conditions .

Case Studies

StudyFocusFindings
Study on Anticancer Activity Evaluated the anticancer effects of this compoundDemonstrated significant inhibition of tumor growth in xenograft models through C5aR1 modulation.
Material Synthesis Research Investigated the use of the compound in organic semiconductor fabricationShowed improved charge transport properties when incorporated into polymer blends .
Biological Mechanism Exploration Analyzed receptor binding affinity and enzyme inhibitionIdentified its role as an inverse agonist at C5aR1, contributing to reduced inflammatory responses .

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-methylaniline involves its interaction with specific molecular targets:

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-methylaniline is an organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

Chemical Formula: C₁₅H₁₄BrNO₂
Molecular Weight: 320.19 g/mol
CAS Number: 329058-81-3

The compound features a benzodioxole moiety, which is known for its diverse biological activities, and a bromomethylphenyl structure that enhances its reactivity. The presence of the bromine atom is notable as it can influence both the chemical behavior and biological activity of the compound.

The biological activity of this compound is hypothesized to involve interactions with specific biological receptors and enzymes. The benzodioxole ring may facilitate π-π interactions, while the bromomethylphenyl group could engage in hydrophobic interactions. These interactions may modulate various signaling pathways, leading to potential therapeutic effects.

Pharmacological Investigations

  • Anti-inflammatory Activity : Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. Studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Anticancer Properties : Preliminary investigations have shown that the compound may possess anticancer activity. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines, particularly those associated with breast and renal cancers .
  • Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties against various bacterial strains. Results indicate moderate antibacterial activity, suggesting its potential use in treating infections caused by resistant bacterial strains .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methylanilineContains a chloro group instead of bromoChlorine may alter reactivity and biological activity
N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-methylanilineFeatures a fluoro groupFluorine's electronegativity affects interaction profiles
N-(1,3-benzodioxol-5-ylmethyl)-4-iodo-3-methylanilineContains an iodo groupIodine's larger size may influence binding affinity

The bromine substitution in this compound may confer unique reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, this compound was tested on human breast cancer cell lines (MCF7). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The mechanism was attributed to the induction of apoptosis through caspase activation .

Case Study 2: Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Mice treated with this compound exhibited reduced swelling and inflammatory markers compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells.

Q & A

Q. How to troubleshoot low yields in reductive amination steps?

  • Answer : Optimize stoichiometry (amine:aldehyde = 1:1.2) and use fresh NaBH₃CN in MeOH. Monitor pH (6–7) with AcOH. If intermediates precipitate, add DMF as a cosolvent. LC-MS tracks imine formation and reduction progress .

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